molecular formula C19H22BrN3O B11991061 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine CAS No. 303095-37-6

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11991061
CAS No.: 303095-37-6
M. Wt: 388.3 g/mol
InChI Key: MSILFLNMDJLDLV-KGENOOAVSA-N
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Description

4-Benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine (CAS: 303095-37-6) is a Schiff base derivative featuring a piperazine core substituted with a benzyl group and a (3-bromo-4-methoxyphenyl)methylidene moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological versatility, particularly in targeting neurotransmitter receptors and enzymes . The E-configuration of the imine bond is critical for maintaining structural integrity and biological activity, as seen in analogous compounds . Its molecular formula is inferred as C₁₉H₂₀BrN₃O (molecular weight ~386.3 g/mol), with bromine and methoxy groups contributing to its electronic and steric properties.

Properties

CAS No.

303095-37-6

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-bromo-4-methoxyphenyl)methanimine

InChI

InChI=1S/C19H22BrN3O/c1-24-19-8-7-17(13-18(19)20)14-21-23-11-9-22(10-12-23)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+

InChI Key

MSILFLNMDJLDLV-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Benzylation: The piperazine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The benzylated piperazine is reacted with 3-bromo-4-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its activity against certain pathogens.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Analysis

Compound Substituents Molecular Weight Key Features
Target compound 3-Bromo-4-methoxyphenyl, benzyl ~386.3 g/mol Bromine enhances lipophilicity; methoxy improves solubility.
4-(2-Methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine 2-Methoxyphenyl, 3,4,5-trimethoxyphenyl ~414.4 g/mol Multiple methoxy groups may enhance CNS penetration but reduce metabolic stability.
N-[(E)-Biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine Biphenyl-4-ylmethylidene, 2-chlorobenzyl 389.9 g/mol Chlorine provides moderate electronegativity; biphenyl increases steric bulk.
4-Benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine Thiophen-2-ylmethylidene, benzyl 285.4 g/mol Thiophene enhances π-π stacking; lower molecular weight improves bioavailability.
N-[(E)-(4-Ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine 4-Ethoxyphenyl, 4-methylphenyl ~337.4 g/mol Ethoxy group increases metabolic stability; methylphenyl adds hydrophobicity.

Biological Activity

The compound 4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24BrN3OC_{21}H_{24}BrN_{3}O with a molecular weight of approximately 422.7 g/mol. The compound features a piperazine ring, a benzylidene group, and a bromo-methoxy-substituted phenyl group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC21H24BrN3O
Molecular Weight422.7 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzylidene Intermediate : The reaction begins with the condensation of 3-bromo-4-methoxybenzaldehyde and piperazine under acidic conditions.
  • Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the realm of anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance, derivatives containing similar structural motifs have demonstrated potent inhibitory effects against receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

  • IC50 Values : In studies involving related compounds, IC50 values against various cancer cell lines (e.g., K562 and HL60) were reported to be as low as 5.6 μM, indicating strong cytotoxic potential .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may inhibit the growth of specific bacterial strains. In vitro tests could reveal its efficacy compared to standard antibiotics.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for key metabolic enzymes, disrupting critical pathways in cancer cells.
  • Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with cell proliferation and survival.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, affecting gene expression and leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Tyrosine Kinase Inhibition : A series of piperazine derivatives were synthesized and tested for their ability to inhibit various RTKs. Compounds with similar substitutions showed IC50 values ranging from 5 to 10 μM against EGFR and PDGFR .
  • Antimicrobial Efficacy : Research indicated that certain piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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